Cas no 938-55-6 (6-(Dimethylamino)purine)

6-(Dimethylamino)purine structure
6-(Dimethylamino)purine structure
Produktname:6-(Dimethylamino)purine
CAS-Nr.:938-55-6
MF:C7H9N5
MW:163.179859876633
MDL:MFCD00005573
CID:40348
PubChem ID:24893701

6-(Dimethylamino)purine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • N,N-Dimethyl-7H-purin-6-amine
    • 6-DMAP
    • 6-Dimethylaminopurine
    • Dimethyladenine
    • 6-(Dimethylamino)-purine
    • N,N-dimethyl-9H-purin-6-amine
    • 6-(Dimethylamino)purine
    • N6,N6-Dimethyladenine
    • Protein Kinase Inhibitor, DMAP
    • N(6),N(6)-dimethyladenine
    • N,N-Dimethyladenine
    • 6-Dimethyladenine
    • 6,6-Dimethyladenine
    • Adenine, N,N-dimethyl-
    • 1H-Purin-6-amine, N,N-dimethyl-
    • N,N-Dimethyl-6-aminopurine
    • N(6)-dimethyladenine
    • N,N-dimethyl-1H-purin-6-amine
    • 6-Dimethylamino-9H-purine
    • 649SA4S2CV
    • BVIAOQ
    • 1H-Purin-6-amine, N,N-dimethyl- (9CI)
    • Adenine, N,N-dimethyl- (8CI)
    • Adenine, N6,N6-dimethyl- (6CI)
    • N,N-Dimethyl-9H-purin-6-amine (ACI)
    • Purine, 6-(dimethylamino)- (7CI)
    • DMAP
    • NSC 401568
    • MFCD00005573
    • Adenine,N-dimethyl-
    • 9H-PURIN-6-AMINE, N,N-DIMETHYL-
    • NS00039689
    • CHEBI:60281
    • Epitope ID:140948
    • 6-Dimethylamine purine
    • AKOS028109175
    • Z1258992637
    • s6088
    • Dimethyl-(9H-purin-6-yl)-amine
    • AKOS005445384
    • CS-W010844
    • n,n-dimethyl-adenine
    • IDI1_011608
    • FT-0620814
    • AKOS015850812
    • N6,N6 -dimethyladenine
    • HY-W010128
    • PU09
    • UNII-649SA4S2CV
    • D3894
    • Maybridge3_000221
    • HMS1431K01
    • BDBM92422
    • Q15632695
    • AMIKACINSULFATE1:1.8
    • MFCD00079113
    • N6,N6-dimethyl-Adenine
    • 6-(Dimethylamino)purineN,N-Dimethyladenine
    • DTXSID20239658
    • Purine, 6-dimethylamino
    • Adenine, N6,N6-dimethyl-
    • SY050761
    • 42C
    • Kinome_3442
    • 938-55-6
    • 104245-07-0
    • SCHEMBL152593
    • 1H-Purin-6-amine,N-dimethyl-
    • T71480
    • EINECS 213-344-3
    • 6-(Dimethylamino)purine, >=98%
    • NSC-401568
    • NSC401568
    • N,N-Dimethyl-9H-purin-6-amine #
    • A934230
    • D-4800
    • Purine, 6-(dimethylamino)-
    • DS-6256
    • CHEMBL407391
    • EN300-63840
    • N6,N6-Dimethyladenine ; N,N-Dimethyl-9H-purin-6-amine
    • STK370033
    • CCRIS 5216
    • DTXCID70162149
    • BBL036342
    • purine, 6-dimethylamino-
    • N6,N6-Dimethyladenine; N,N-Dimethyl-9H-purin-6-amine
    • MDL: MFCD00005573
    • Inchi: 1S/C7H9N5/c1-12(2)7-5-6(9-3-8-5)10-4-11-7/h3-4H,1-2H3,(H,8,9,10,11)
    • InChI-Schlüssel: BVIAOQMSVZHOJM-UHFFFAOYSA-N
    • Lächelt: N1C2=C(NC=N2)C(N(C)C)=NC=1

Berechnete Eigenschaften

  • Genaue Masse: 163.08600
  • Monoisotopenmasse: 163.086
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 160
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: 4
  • XLogP3: 0.7
  • Topologische Polaroberfläche: 57.7
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Kristallisation. Luftempfindlich
  • Dichte: 1.1407 (rough estimate)
  • Schmelzpunkt: 260°C(lit.)
  • Siedepunkt: 162°C at 50 mmHg
  • Flammpunkt: 110 °C
  • Brechungsindex: 1.6380 (estimate)
  • Löslichkeit: methanol: 0.1 g/mL, clear
  • PSA: 57.70000
  • LogP: 0.41890
  • Löslichkeit: Nicht bestimmt

6-(Dimethylamino)purine Sicherheitsinformationen

6-(Dimethylamino)purine Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

6-(Dimethylamino)purine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Ambeed
A103153-25g
N,N-Dimethyl-7H-purin-6-amine
938-55-6 97%
25g
$288.0 2025-02-19
Ambeed
A103153-1mg
N,N-Dimethyl-7H-purin-6-amine
938-55-6 97%
1mg
$6.0 2025-02-19
TRC
D461900-250mg
6-Dimethylaminopurine
938-55-6
250mg
$ 81.00 2023-09-07
eNovation Chemicals LLC
D956571-25g
N,N-Dimethyl-7H-purin-6-amine
938-55-6 97%
25g
$340 2024-06-07
Enamine
EN300-63840-0.5g
N,N-dimethyl-7H-purin-6-amine
938-55-6 95%
0.5g
$22.0 2023-06-17
Ambeed
A103153-1g
N,N-Dimethyl-7H-purin-6-amine
938-55-6 97%
1g
$28.0 2025-02-19
eNovation Chemicals LLC
D956571-5g
N,N-Dimethyl-7H-purin-6-amine
938-55-6 97%
5g
$140 2024-06-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD23185-25g
N,N-Dimethyl-7H-purin-6-amine
938-55-6 97%
25g
¥2366.0 2024-04-17
Chemenu
CM138595-25g
6-Dimethylaminopurine
938-55-6 95%
25g
$494 2021-08-05
Ambeed
A103153-5g
N,N-Dimethyl-7H-purin-6-amine
938-55-6 97%
5g
$109.0 2025-02-19

6-(Dimethylamino)purine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 3 - 4 h, reflux
Referenz
Inhibition of electro polishing of steel in the presence of purine derivatives
Ahmed, Abdel-Moneim M.; Mangood, Ahmed H.; Abdallah, Mohamed S.; Zayed, Asmaa H., Journal of Chemical, 2021, 11(2), 201-219

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 3 - 4 h, reflux
Referenz
Copper electropolishing in the presence of purine derivatives
Ahmed, A. M.; Abd El-Haleem, S. M.; Saleh, M. G. A.; Abdel-Rahman, A. A.-H., Asian Journal of Chemistry, 2013, 25(3), 1512-1520

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 h, 120 °C
Referenz
Convenient dimethylamino amination in heterocycles and aromatics with dimethylformamide
Agarwal, Anu; Chauhan, Prem, Synthetic Communications, 2004, 34(16), 2925-2930

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
N6,9-Disubstituted adenines
, Belgium, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Puromycin. Synthetic studies. I. Synthesis of 6-dimethylaminopurine, a hydrolytic fragment
Baker, B. R.; Joseph, Joseph P.; Schaub, Robert E., Journal of Organic Chemistry, 1954, 19, 631-7

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
The prebiotic synthesis of modified purines and their potential role in the RNA world
Levy, Matthew; Miller, Stanley L., Journal of Molecular Evolution, 1999, 48(6), 631-637

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  12 h, reflux
1.2 Reagents: Water ;  2 h, rt
Referenz
9-Sulfonyl-9(H)-Purine Derivatives Inhibit HCV Replication Via their Degradation Species
Hu, Rong; Wang, Wan-Li; Xiao, Kun-Jie; Wang, Ning-Yu, Pharmaceutical Chemistry Journal, 2021, 55(1), 36-45

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  12 h, rt → reflux
1.2 Reagents: Water ;  2 h
Referenz
9-Sulfonyl-9H-purine derivative, preparation method and medical application
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
Referenz
Preparation of macrolide erythromycin analogs with antibacterial activity
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
Referenz
The 11 positional isomers of Nx,Ny-dimethyladenine: their chemistry, physicochemical properties, and biological activities
Fujii, Tozo; Itaya, Taisuke, Heterocycles, 1999, 51(2), 393-454

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ;  10 min, 180 °C
Referenz
The optimized microwave-assisted decomposition of formamides and its synthetic utility in the amination reactions of purines
Cechova, Lucie; Jansa, Petr; Sala, Michal; Dracinsky, Martin; Holy, Antonin; et al, Tetrahedron, 2011, 67(5), 866-871

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Tetrahydrofuran Solvents: Ethanol ;  17 h, reflux
Referenz
Substrate Specificity of a Purine Nucleoside Phosphorylase from Aeromonas hydrophila Toward 6-Substituted Purines and its Use as a Biocatalyst in the Synthesis of the Corresponding Ribonucleosides
Ubiali, Daniela; Morelli, Carlo F.; Rabuffetti, Marco; Cattaneo, Giulia; Serra, Immacolata; et al, Current Organic Chemistry, 2015, 19(22), 2220-2225

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Solvents: Chloroform ;  20 h, 5 °C
1.2 Solvents: Chloroform ;  7 h, rt
Referenz
A new approach to the synthesis of N,N-dialkyladenine derivatives
Alves, M. Jose; Carvalho, M. Alice; Carvalho, Silvia; Dias, Alice M.; Fernandes, Francisco H.; et al, European Journal of Organic Chemistry, 2007, (29), 4881-4887

Herstellungsverfahren 14

Reaktionsbedingungen
Referenz
Asymmetric Transfer Hydrogenation of rac-α-(Purin-9-yl)cyclopentones via Dynamic Kinetic Resolution for the Construction of Carbocyclic Nucleosides
Zhang, Yi-Ming; Wang, Dong-Chao ; Xie, Ming-Sheng ; Qu, Gui-Rong; Guo, Hai-Ming, Organic Letters, 2019, 21(9), 2998-3002

Herstellungsverfahren 15

Reaktionsbedingungen
Referenz
Spectroscopic and Theoretical Studies of 6-N,N-Dimethyladenine
Parusel, Andreas B. J.; Rettig, Wolfgang; Rotkiewicz, Krystyna, Journal of Physical Chemistry A, 2002, 106(10), 2293-2299

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide ,  Water Catalysts: Cupric acetate ,  3,5-Diaza-1-azonia-7-phosphatricyclo[3.3.1.13,7]decane, 1-(4-sulfobutyl)-, inner… Solvents: Dimethylformamide ;  20 h, 30 °C
Referenz
Room-Temperature Dialkylamination of Chloroheteroarenes Using a Cu(II)/PTABS Catalytic System
Shet, Harshita; Patel, Manisha; Waikar, Jyoti M.; More, Pavan M.; Sanghvi, Yogesh S.; et al, Chemistry - An Asian Journal, 2023, 18(1),

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Catalysts: Cupric acetate ,  3,5-Diaza-1-azonia-7-phosphatricyclo[3.3.1.13,7]decane, 1-(4-sulfobutyl)-, inner… Solvents: Water ;  60 min, rt
1.2 10 min, rt
1.3 Reagents: Tripotassium phosphate ;  22 h, 30 °C
Referenz
Room-Temperature Amination of Chloroheteroarenes in Water by a Recyclable Copper(II)-Phosphaadamantanium Sulfonate System
Parmar, Udaysinh; Somvanshi, Dipesh; Kori, Santosh; Desai, Aman A.; Dandela, Rambabu; et al, Journal of Organic Chemistry, 2021, 86(13), 8900-8925

Herstellungsverfahren 18

Reaktionsbedingungen
Referenz
Preparation of 7-substituted pyrrolo[2,3-d]pyrimidines and 9-substituted purines as potential antiparasitic agents
LaMontagne, Maurice P.; Smith, David C.; Wu, Geng Shuen, Journal of Heterocyclic Chemistry, 1983, 20(2), 295-9

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Phosphorus pentoxide Solvents: Dimethylamine
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
2'-Deoxypuromycin: synthesis and antiviral evaluation
Motawia, Mohammed S.; Meldal, Morten; Sofan, Mamdouh; Stein, Paul; Pedersen, Erik B.; et al, Synthesis, 1995, (3), 265-70

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Solvents: Ethanol
Referenz
Synthesis and cytostatic activity of N-[2-(phosphonomethoxy)alkyl] derivatives of N6-substituted adenines, 2,6-diaminopurines and related compounds
Holy, Antonin; Votruba, Ivan; Tloustova, Eva; Masojidkova, Milena, Collection of Czechoslovak Chemical Communications, 2001, 66(10), 1545-1592

6-(Dimethylamino)purine Raw materials

6-(Dimethylamino)purine Preparation Products

6-(Dimethylamino)purine Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:938-55-6)6-(Dimethylamino)purine
A934230
Reinheit:99%/99%
Menge:10g/25g
Preis ($):170.0/310.0